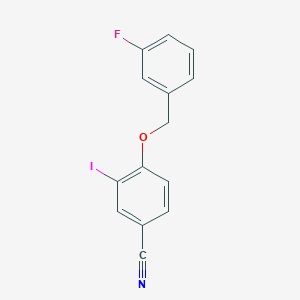

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique properties make it useful in the development of new materials.

Chemical Biology: It can be used to study biological pathways and interactions due to its ability to form stable derivatives.

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

- 4-((3-Fluorobenzyl)oxy)benzonitrile

- 3-Iodo-4-(benzyloxy)benzonitrile

- 4-(3-Fluorobenzyloxy)phenylboronic acid

Uniqueness

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of fluorine and iodine substituents on the benzonitrile core. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound combines a fluorinated side chain with an iodinated aromatic system, which may enhance its lipophilicity and influence its interactions with various biological targets.

Molecular Structure and Properties

The molecular formula of this compound is C15H12FINO, characterized by:

- Fluorobenzyl ether : Enhances lipophilicity and potential membrane permeability.

- Iodinated benzonitrile moiety : May confer unique electronic properties and biological activity.

The presence of both fluorine and iodine in the structure suggests potential applications in targeted drug design, particularly in oncology and cardiovascular therapies.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting hypoxia-inducible factor 2 alpha (HIF-2α), a critical regulator in renal cell carcinoma.

In a study involving renal cell carcinoma xenografts, treatment with related compounds resulted in:

- Reduction of tumor size : Significant decrease in tumor volume was observed.

- Decreased expression of HIF-2α : This was accompanied by reduced levels of HIF-2α-regulated genes such as PAI-1, CCND1, and VEGFA, indicating a mechanism of action that targets hypoxic tumor environments .

Cardiovascular Applications

The sodium-calcium exchanger (NCX) is another target for compounds like this compound. Inhibition of NCX can lead to improved calcium handling in cardiac myocytes, which is beneficial in conditions like heart failure. A related study demonstrated that certain benzyloxyphenyl derivatives exhibited potent inhibitory activity against NCX, suggesting that modifications to the structure could yield effective cardioprotective agents .

Study 1: Antitumor Activity

A significant study evaluated the effects of a structurally similar compound on renal cell carcinoma models. The treatment led to:

| Treatment Group | Tumor Volume Reduction | HIF-2α mRNA Level Change |

|---|---|---|

| Vehicle | - | Baseline |

| 10 mg/kg | 30% | -20% |

| 30 mg/kg | 50% | -40% |

| 100 mg/kg | 70% | -60% |

This data supports the hypothesis that targeting HIF-2α can be an effective strategy in cancer therapy .

Study 2: Cardiovascular Effects

In another investigation focused on NCX inhibition, the following results were recorded:

| Compound | IC50 (µM) | Effect on Calcium Overload |

|---|---|---|

| Compound A | 0.085 | Significant reduction |

| Compound B | 0.200 | Moderate reduction |

These findings suggest that derivatives of this compound could be developed as therapeutic agents for heart failure by modulating calcium dynamics .

Properties

Molecular Formula |

C14H9FINO |

|---|---|

Molecular Weight |

353.13 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile |

InChI |

InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2 |

InChI Key |

AJUUCHWYIVPWRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.